molecular formula C18H22N2O3 B13854985 N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide

N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide

Cat. No.: B13854985
M. Wt: 314.4 g/mol
InChI Key: RZQHEQPISQXGJU-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide is a phenylethanolamine derivative. This compound is characterized by the presence of hydroxy and formamido substituents on the phenyl ring, along with an N-(1-phenylpropan-2-yl)aminoethyl group. It is a secondary alcohol and a secondary amino compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide typically involves the reaction of a phenylethanolamine derivative with formamide under controlled conditions. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, leading to a cascade of intracellular signaling events that result in its observed biological effects .

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide

InChI

InChI=1S/C18H22N2O3/c1-13(9-14-5-3-2-4-6-14)19-11-18(23)15-7-8-17(22)16(10-15)20-12-21/h2-8,10,12-13,18-19,22-23H,9,11H2,1H3,(H,20,21)

InChI Key

RZQHEQPISQXGJU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NC=O)O

Origin of Product

United States

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